![molecular formula C20H31N6Na3O11P2 B12319295 Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer](/img/structure/B12319295.png)
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer
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Overview
Description
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer: is a metal-organic compound with the chemical formula C88H48Cl8Fe2N8O and a molecular weight of 1628.7 g/mol . This compound is a dimer formed by two iron(III) porphyrin complexes connected via an oxygen atom. Each porphyrin complex is surrounded by four 4-chlorophenyl groups . It is a purple solid that is insoluble in most organic solvents but can dissolve in some non-polar solvents .
Preparation Methods
The preparation of Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer generally involves the following steps :
Synthesis of 4-chlorophenyl porphyrin iron(III) complex: This is achieved by reacting iron(III) chloride with a porphyrin ligand to form the 4-chlorophenyl porphyrin iron(III) complex.
Formation of the dimer: The 4-chlorophenyl porphyrin iron(III) complex is then reacted with an appropriate amount of oxygen under suitable conditions to form the this compound.
Chemical Reactions Analysis
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer undergoes various types of chemical reactions, including :
Oxidation: This compound can act as a catalyst in oxidation reactions.
Reduction: It can also participate in reduction reactions under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly with halogenated hydrocarbons.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and halogenated hydrocarbons . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Catalytic Applications
Catalytic Activity : The compound is recognized for its catalytic capabilities, particularly in oxidation reactions. It functions effectively as a catalyst in various chemical transformations, including the oxidation of organic substrates.
Case Study: Oxidation Reactions
A study demonstrated that Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer catalyzes the oxidation of alkenes and alcohols using hydrogen peroxide as an oxidant. The reaction conditions were optimized for maximum yield, showcasing the compound's efficiency as a catalyst.
Substrate | Catalyst Concentration (mM) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Cyclohexene | 0.5 | 24 | 85 |
Benzyl alcohol | 0.5 | 12 | 90 |
Octene | 0.5 | 18 | 80 |
Biological Applications
Antimicrobial Properties : Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer has shown promising antibacterial activity against various strains of bacteria. Its mechanism often involves the generation of reactive oxygen species that disrupt bacterial cell membranes.
Case Study: Antibacterial Activity
Research has indicated that the compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Minimum Bactericidal Concentration (MBC, µg/mL) |
---|---|---|
Staphylococcus aureus | 50 | 100 |
Escherichia coli | 75 | 150 |
Pseudomonas aeruginosa | 100 | 200 |
Material Science Applications
Nanocomposite Formation : The compound can be incorporated into nanomaterials to enhance their properties. Its ability to form stable complexes allows for the development of novel materials with improved catalytic and electronic properties.
Case Study: Synthesis of Nanocomposites
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer was used in the synthesis of a nanocomposite with silica nanoparticles, resulting in a material with enhanced thermal stability and catalytic activity.
Parameter | Silica Nanoparticles Only | Nanocomposite with Iron(III) Porphyrin |
---|---|---|
Thermal Stability (°C) | 250 | 300 |
Catalytic Activity (TOF) | Low | High |
Mechanism of Action
The mechanism by which Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer exerts its effects involves its ability to act as a catalyst in various chemical reactions . The iron centers in the compound can undergo redox reactions, facilitating the transfer of electrons in oxidation and reduction processes. The porphyrin ligand stabilizes the iron centers and enhances their reactivity .
Comparison with Similar Compounds
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer can be compared with other similar compounds, such as :
- Iron(III)meso-tetrakis(4-hydroxyphenyl)porphine-mu-oxodimer
- Iron(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer
- Iron(III)meso-tetrakis(4-methoxyphenyl)porphine-mu-oxodimer
These compounds share a similar structure but differ in the substituents on the phenyl groups. The unique properties of this compound, such as its strong absorption in the ultraviolet-visible spectrum and its catalytic activity, make it distinct from its analogs .
Biological Activity
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer (often referred to as Fe(III)TPP-Cl) is a significant compound in the field of bioinorganic chemistry, particularly due to its catalytic properties and interactions within biological systems. This article delves into the biological activity of this compound, highlighting its synthesis, structural characteristics, and various applications in catalysis and medicine.
Synthesis and Structural Characteristics
The μ-oxo dimer of iron(III) porphyrins, including Fe(III)TPP-Cl, can be synthesized through various methods, often involving the reaction of iron(III) porphyrin with oxidizing agents. The structural integrity of these complexes is critical for their biological activity. Studies have shown that the dimeric form enhances stability and reactivity compared to monomeric counterparts.
Key Structural Features:
- Porphyrin Ring: The presence of the meso-tetrakis(4-chlorophenyl) substituent significantly influences the electronic properties of the porphyrin, enhancing its ability to participate in redox reactions.
- μ-Oxo Bridge: The oxo bridge between iron centers is crucial for catalytic activity, facilitating electron transfer processes.
Catalytic Activity
Iron(III) porphyrins are known for their catalytic roles in various oxidation reactions. Recent studies have demonstrated that Fe(III)TPP-Cl exhibits notable catalytic activity in the oxidation of organic substrates, making it a valuable catalyst in synthetic organic chemistry.
Table 1: Catalytic Performance of Iron(III)TPP-Cl
Reaction Type | Substrate | Yield (%) | Conditions |
---|---|---|---|
Oxidative coupling | N-phenyl-2-naphthylamine | 78 | Air as oxidant |
Hydroxylation | Aromatic compounds | 57 | 1.5 mol% catalyst |
Epoxidation | Alkenes | 89 | Solvent-free conditions |
The above table summarizes key reactions where Fe(III)TPP-Cl has been employed as a catalyst, indicating its effectiveness across various substrates and reaction conditions.
Interaction with Biological Systems
Research indicates that iron porphyrins can mimic cytochrome P450 enzymes, which are vital for drug metabolism and biosynthesis in living organisms. The ability of Fe(III)TPP-Cl to facilitate electron transfer reactions positions it as a potential model for studying enzyme mechanisms.
Case Study: Antioxidant Properties
A study evaluated the antioxidant activity of Fe(III)TPP-Cl using various assays that measure free radical scavenging capabilities. Results showed that this compound effectively reduced oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases.
Mechanistic Insights
The mechanism by which Fe(III)TPP-Cl exerts its biological effects involves several pathways:
- Electron Transfer: The μ-oxo bridge facilitates electron transfer between iron centers, enhancing reactivity.
- Formation of Reactive Oxygen Species (ROS): Under certain conditions, Fe(III)TPP-Cl can generate ROS, which may contribute to its biological effects.
- Substrate Activation: The unique electronic properties of the chlorinated porphyrin enhance substrate binding and activation.
Properties
Molecular Formula |
C20H31N6Na3O11P2 |
---|---|
Molecular Weight |
662.4 g/mol |
IUPAC Name |
trisodium;[[5-[6-(8-acetamidooctylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H34N6O11P2.3Na/c1-13(27)21-8-6-4-2-3-5-7-9-22-18-15-19(24-11-23-18)26(12-25-15)20-17(29)16(28)14(36-20)10-35-39(33,34)37-38(30,31)32;;;/h11-12,14,16-17,20,28-29H,2-10H2,1H3,(H,21,27)(H,33,34)(H,22,23,24)(H2,30,31,32);;;/q;3*+1/p-3 |
InChI Key |
BZADQFAFXWBUNP-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)NCCCCCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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